molecular formula C10H8N2O3 B2429159 Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate CAS No. 1036755-95-9

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Cat. No. B2429159
CAS RN: 1036755-95-9
M. Wt: 204.185
InChI Key: HVSDYHBZUMPZHM-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate” is a chemical compound with the CAS Number: 1036755-95-9 . It has a molecular weight of 204.19 . The compound is also known as "Methyl 2-hydroxyquinazoline-6-carboxylate" .


Synthesis Analysis

The synthesis of “Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate” involves a multi-step reaction . The first step involves the use of iron, acetic acid, and ethanol under an inert atmosphere at 20 °C for 3 hours . The second step involves heating the resulting solution at 145 °C for 16 hours . This results in a yield of 50.14% . Another synthesis method involves the use of trichlorophosphate at 100℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate” is represented by the linear formula: C10H8N2O3 . The InChI Key for this compound is HVSDYHBZUMPZHM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate” are complex and involve multiple steps . One of the reactions involves the use of phosphorus oxychloride . The resulting solution is stirred for 1 hour at 100 °C . The resulting mixture is then concentrated, resulting in a yield of 57.32% .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate exhibits promising biological activity. Researchers have evaluated its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors play a crucial role in treating neurodegenerative diseases such as Alzheimer’s. Notably, several synthesized carboxamides demonstrated potency comparable to or even surpassing the positive control drug, donepezil (IC50 10 nM) .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with this compound are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-oxo-1H-quinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9(13)6-2-3-8-7(4-6)5-11-10(14)12-8/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSDYHBZUMPZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

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